3-Fluoropropane-1-sulfonyl fluoride
CAS No.: 461-29-0
Cat. No.: VC2495137
Molecular Formula: C3H6F2O2S
Molecular Weight: 144.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 461-29-0 |
|---|---|
| Molecular Formula | C3H6F2O2S |
| Molecular Weight | 144.14 g/mol |
| IUPAC Name | 3-fluoropropane-1-sulfonyl fluoride |
| Standard InChI | InChI=1S/C3H6F2O2S/c4-2-1-3-8(5,6)7/h1-3H2 |
| Standard InChI Key | QWNOXXWLUNRPEX-UHFFFAOYSA-N |
| SMILES | C(CF)CS(=O)(=O)F |
| Canonical SMILES | C(CF)CS(=O)(=O)F |
Introduction
Chemical Identity and Structural Properties
3-Fluoropropane-1-sulfonyl fluoride is an organosulfur compound characterized by its distinctive sulfonyl fluoride functional group attached to a fluorinated propane chain. The compound possesses both electrophilic and nucleophilic reactive sites, contributing to its versatility in chemical reactions.
Basic Chemical Information
| Parameter | Value |
|---|---|
| CAS Number | 461-29-0 |
| Molecular Formula | C3H6F2O2S |
| Molecular Weight | 144.14 g/mol |
| SMILES Notation | C(CF)CS(=O)(=O)F |
| InChI | InChI=1S/C3H6F2O2S/c4-2-1-3-8(5,6)7/h1-3H2 |
| InChIKey | QWNOXXWLUNRPEX-UHFFFAOYSA-N |
The molecule features a three-carbon chain with a fluorine atom substitution and a sulfonyl fluoride group, creating a compound with distinctive reactivity patterns and applications in various chemical processes .
Structural Characteristics
The molecular structure of 3-Fluoropropane-1-sulfonyl fluoride consists of a propane backbone with a fluorine atom at position 3 and a sulfonyl fluoride group (SO2F) at position 1. This arrangement contributes to its unique chemical behavior, particularly its ability to interact with various biological targets. The presence of the sulfonyl fluoride group is especially noteworthy, as it provides a reactive center for nucleophilic attack, making this compound valuable for covalent modifications of biomolecules.
Synthesis Methodologies
The production of 3-Fluoropropane-1-sulfonyl fluoride typically involves specialized chemical processes that ensure high purity and yield. Several synthetic routes have been developed to efficiently produce this compound.
Common Synthesis Pathways
The synthesis of 3-Fluoropropane-1-sulfonyl fluoride commonly employs fluorosulfonylation processes. A predominant method involves fluoride-chloride exchange reactions using corresponding sulfonyl chlorides as precursors. This approach typically utilizes reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under controlled conditions to facilitate the conversion.
Reaction Conditions
The synthesis typically occurs under mild conditions, which helps preserve the integrity of the reactive functional groups. The fluoride-chloride exchange reaction generally proceeds efficiently, though careful control of temperature and reaction time is necessary to optimize yield and minimize side reactions. Purification may involve techniques such as vacuum distillation to obtain the desired product with high purity.
Mechanism of Action
The biological and chemical activity of 3-Fluoropropane-1-sulfonyl fluoride is primarily attributed to its ability to form covalent bonds with target molecules, particularly proteins and enzymes.
Covalent Modification of Biomolecules
3-Fluoropropane-1-sulfonyl fluoride exhibits a mechanism of action centered on covalent modification of target biomolecules. The compound can bind to active sites on enzymes, forming stable sulfonyl-enzyme complexes. This interaction typically results in the inhibition of enzyme activity, making it a valuable tool for studying enzyme mechanisms and protein interactions in chemical biology.
Reactivity Profile
The sulfonyl fluoride group in this compound demonstrates an optimal balance between reactivity and stability. This balanced profile allows the molecule to remain sufficiently stable under physiological conditions while maintaining reactivity toward specific biological targets. The compound is sufficiently cell-permeable, enhancing its utility as a pharmacological tool for various applications in biological research.
Applications in Scientific Research
3-Fluoropropane-1-sulfonyl fluoride has established itself as a versatile compound with significant applications across multiple scientific domains.
Medicinal Chemistry and Drug Discovery
In the field of medicinal chemistry, 3-Fluoropropane-1-sulfonyl fluoride serves as a valuable warhead in the design of chemical probes and potential drug candidates. Its unique balance of reactivity and stability under physiological conditions makes it particularly useful for developing compounds that can selectively target specific proteins or enzymes involved in disease processes.
Chemical Biology Applications
The compound has proven valuable in chemical biology studies, particularly for investigating protein function and enzyme mechanisms. Its ability to form covalent bonds with specific amino acid residues in proteins makes it an effective tool for protein labeling, activity-based protein profiling, and studying protein-ligand interactions.
Organic Synthesis
Physicochemical Properties
Understanding the physicochemical properties of 3-Fluoropropane-1-sulfonyl fluoride is essential for predicting its behavior in various chemical and biological systems.
Collision Cross Section Data
Advanced analytical techniques have allowed the determination of collision cross section values for this compound in various ionized states, providing valuable information for mass spectrometry-based analyses.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 145.01294 | 129.0 |
| [M+Na]+ | 166.99488 | 137.1 |
| [M+NH4]+ | 162.03948 | 135.3 |
| [M+K]+ | 182.96882 | 131.0 |
| [M-H]- | 142.99838 | 124.7 |
| [M+Na-2H]- | 164.98033 | 130.7 |
| [M]+ | 144.00511 | 129.0 |
| [M]- | 144.00621 | 129.0 |
These values represent predicted collision cross sections for various ionic forms of the compound, which are crucial for its identification and characterization in analytical chemistry applications .
Comparative Analysis with Related Compounds
3-Fluoropropane-1-sulfonyl fluoride belongs to a family of sulfonyl fluorides, each with distinctive properties and applications.
Structural Analogs
Several structural analogs of 3-Fluoropropane-1-sulfonyl fluoride exist, including compounds where the fluorine atom on the propane chain is replaced by other halogens such as chlorine, bromine, or iodine. These substitutions can significantly impact the compound's reactivity, stability, and biological activity. For instance, 3-Iodopropane-1-sulfonyl fluoride demonstrates different reactivity patterns due to the larger atomic radius and higher polarizability of the iodine atom compared to fluorine .
Functional Group Variations
Related compounds include 3-Fluoropropane-1-sulfonyl chloride, which contains a sulfonyl chloride group instead of a sulfonyl fluoride. The sulfonyl chloride variant exhibits different reactivity profiles, particularly in nucleophilic substitution reactions, where it typically shows higher reactivity but lower selectivity compared to the sulfonyl fluoride counterpart .
Research Findings and Future Directions
Current research on 3-Fluoropropane-1-sulfonyl fluoride continues to expand our understanding of its applications and mechanisms of action.
Current Research Highlights
Recent studies have demonstrated the utility of sulfonyl fluorides, including 3-Fluoropropane-1-sulfonyl fluoride, as cell-permeable pharmacological tools. These compounds possess an advantageous balance between reactivity and stability, allowing them to function effectively in biological systems while maintaining sufficient selectivity for their targets.
Emerging Applications
Emerging applications for 3-Fluoropropane-1-sulfonyl fluoride include its use in click chemistry approaches, where its ability to form stable covalent bonds with specific functional groups makes it valuable for bioconjugation reactions. Additionally, its potential in the development of activity-based probes for proteomic studies represents an exciting frontier in chemical biology research.
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